molecular formula C14H16N2O B2509754 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine CAS No. 953750-69-1

1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine

Cat. No.: B2509754
CAS No.: 953750-69-1
M. Wt: 228.295
InChI Key: CDADKDUGURSPFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine typically involves the reaction of 3-(pyridin-2-ylmethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of the parent compound.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its pyridine moiety provides a versatile scaffold for further chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

1-[3-(pyridin-2-ylmethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11(15)12-5-4-7-14(9-12)17-10-13-6-2-3-8-16-13/h2-9,11H,10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDADKDUGURSPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953750-69-1
Record name 1-{3-[(pyridin-2-yl)methoxy]phenyl}ethan-1-amine
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